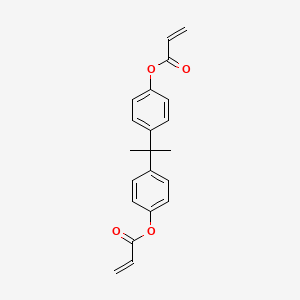

Bisphenol A diacrylate

Description

Significance of Bisphenol A Diacrylate and Related Dimethacrylates as Monomers in Advanced Materials

This compound and its derivatives, such as Bisphenol A ethoxylate diacrylate (BPA-EDA) and Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), are key components in the formulation of high-performance polymers. adhesivesmag.comacs.org These monomers are characterized by their ability to undergo rapid polymerization when exposed to heat or ultraviolet (UV) light, a process often facilitated by a photoinitiator. ashland.comradtech.org This rapid curing is a significant advantage in many industrial applications.

The resulting polymers exhibit a three-dimensional cross-linked network structure, which imparts a range of beneficial properties, including:

High Tensile Strength and Durability: The cross-linked nature of polymers derived from BPA-DA provides excellent mechanical strength and resistance to wear and tear. ontosight.ai

Chemical Resistance: These materials are often resistant to a variety of chemicals, making them suitable for use in harsh environments. ontosight.ai

Thermal Stability: The rigid structure of the polymer network contributes to good thermal stability.

Due to these properties, BPA-DA and related dimethacrylates are utilized in a variety of advanced materials:

Coatings and Adhesives: They are used as binders in coatings for metal, wood, and plastic, as well as in structural adhesives. ashland.comontosight.ai

Dental Materials: Bis-GMA, a derivative of Bisphenol A, is a common monomer in dental composites and sealants due to its biocompatibility and mechanical properties. adhesivesmag.comontosight.airesearchgate.net

3D Printing: In the field of additive manufacturing, these monomers are used in photopolymer resins for techniques like stereolithography to create objects with high resolution and mechanical integrity. acs.org

Electronics: Their electrical insulating properties make them suitable for use in electronic components. adhesivesmag.com

The versatility of Bisphenol A diacrylates is further enhanced by the ability to modify their structure. For instance, ethoxylation, the addition of ethylene (B1197577) oxide units, can alter the viscosity and flexibility of the resulting polymer. adhesivesmag.com This allows for the tailoring of material properties to meet the specific demands of an application.

Below is an interactive data table summarizing the key properties of this compound and a common related dimethacrylate.

| Property | This compound | Bisphenol A Ethoxylate Diacrylate |

| CAS Number | 3253-39-2 | 64401-02-1 |

| Molecular Formula | C21H20O4 | Varies with ethoxylation |

| Molecular Weight | 336.38 g/mol | Average Mn ~468 g/mol |

| Primary Use | Monomer for polymer synthesis | Cross-linking monomer |

| Key Polymer Property | High cross-link density | Improved mechanical properties |

Historical Context of Poly(meth)acrylate Development in Materials Science

The development of poly(meth)acrylates represents a significant chapter in the history of materials science. The journey began with the synthesis of acrylic acid in the mid-19th century. However, it was the work of Otto Röhm in the early 20th century that laid the foundation for the commercialization of these materials. His research into the polymerization of methyl methacrylate (B99206) led to the development of polymethyl methacrylate (PMMA), famously known as Plexiglas or Lucite.

The mid-20th century saw a surge in research and development of various acrylate (B77674) and methacrylate monomers, driven by the need for materials with specific properties for a growing range of applications. This era witnessed the introduction of bifunctional monomers like dimethacrylates, which allowed for the creation of cross-linked thermoset polymers.

A pivotal moment in the application of these materials came with the work of Dr. Ray L. Bowen in the 1960s. He synthesized Bis-GMA, a dimethacrylate monomer derived from Bisphenol A and glycidyl methacrylate. njit.edu This innovation revolutionized the field of dentistry by providing a resin system that could be filled with inorganic particles to create durable, tooth-colored restorative materials. njit.edu

The latter half of the 20th century and the beginning of the 21st century have been marked by the refinement and diversification of poly(meth)acrylate chemistry. The advent of photopolymerization and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), has provided unprecedented control over polymer architecture and properties. nih.gov This has led to the development of "smart" materials, such as stimuli-responsive polymers and materials for biomedical applications like tissue engineering and drug delivery. nih.gov

The continuous evolution of poly(meth)acrylates, including monomers like this compound, underscores their enduring importance in the advancement of materials science, enabling the creation of materials with tailored functionalities for an ever-expanding array of technological applications.

Structure

3D Structure

Propriétés

IUPAC Name |

[4-[2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-5-19(22)24-17-11-7-15(8-12-17)21(3,4)16-9-13-18(14-10-16)25-20(23)6-2/h5-14H,1-2H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLPGTXWCFQMIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106980-37-4 | |

| Details | Compound: 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Record name | 2-Propenoic acid, 1,1′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106980-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Precursor Chemistry of Bisphenol a Diacrylate

Synthetic Pathways for Bisphenol A Diacrylate and its Derivatives

The creation of this compound (BPA diacrylate) and its related monomers is primarily achieved through specific chemical reactions that build upon the core structure of Bisphenol A. The most prevalent methods involve the modification of Bisphenol A-based epoxides or the direct functionalization of the Bisphenol A molecule.

Esterification Reactions of Bisphenol A-Based Epoxides

A primary and widely utilized route for synthesizing this compound involves a two-step process starting from Bisphenol A (BPA). First, BPA is reacted with epichlorohydrin (B41342) in a basic medium to produce Bisphenol A diglycidyl ether (BADGE or DGEBA). wikipedia.orgwikipedia.org This reaction is an O-alkylation that forms the epoxy resin precursor. wikipedia.org

The second step is the esterification of the BADGE epoxy rings with acrylic acid. wikipedia.orgresearchgate.net This reaction opens the epoxide ring and adds an acrylate (B77674) group to each end of the molecule, forming the diacrylate ester, often referred to as vinyl ester resin. wikipedia.org The process is highly exothermic and requires careful control to prevent gel formation. researchgate.net

The esterification is typically catalyzed by substances such as tertiary amines (e.g., triethylamine) or triphenylphosphine. researchgate.netpsu.edu The reaction kinetics have been studied extensively, with findings indicating that the process generally follows first-order kinetics. researchgate.netpsu.edu The reaction temperature is a critical parameter, typically controlled within the range of 80-120°C to manage the reaction rate and prevent uncontrolled polymerization. researchgate.netpsu.edu

A variation of this pathway involves reacting BADGE with methacrylic acid to produce Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), a closely related and important monomer, particularly in dental composites. wikipedia.orgwikipedia.orgatamanchemicals.com

Condensation Reactions with Phenolic Hydroxyl Groups

An alternative approach to synthesizing BPA diacrylate and its derivatives involves direct reactions with the phenolic hydroxyl groups of the Bisphenol A molecule. One such method is the condensation of BPA with two equivalents of methacrylic acid to form Bisphenol A dimethacrylate (Bis-DMA). nih.gov

A more common derivative pathway involves modifying the BPA molecule before acrylation. Bisphenol A can be ethoxylated by reacting it with ethylene (B1197577) oxide. The resulting Bisphenol A ethoxylate is then esterified with acrylic acid to produce Bisphenol A ethoxylate diacrylate (BPAEDA). wikipedia.orgsigmaaldrich.com The number of ethoxylate (EO) units can be varied, which influences the properties of the final monomer. sigmaaldrich.com For example, products with an average of 1 to 2 EO units per phenol (B47542) group are common. sigmaaldrich.comsigmaaldrich.com This ethoxylation step enhances solubility and reactivity for subsequent polymerization.

Alternative Synthetic Routes to Bisphenol A-Based Monomers

Research has explored various alternative synthetic routes to create Bisphenol A-based monomers with tailored properties.

Bisphenol A Glycerolate Diacrylate (BPA.GDA): This monomer is synthesized using Bisphenol A glycerolate (1 glycerol (B35011)/phenol) as the main precursor, which is then acrylated. mdpi.comjournalssystem.com The addition of the glycerol group increases the flexibility of the resulting polymer network but may reduce thermal stability compared to other derivatives.

Oligomers via Formaldehyde (B43269) Insertion: A novel type of multifunctional oligomer of ethoxylated bis-phenol A diacrylate (OEBPA) has been synthesized through a formaldehyde insertion/condensation reaction. nih.gov This method creates a more complex backbone structure. nih.gov

Itaconic Acid-Based Epoxy Acrylates: A biomass-derived alternative involves synthesizing an epoxy acrylate oligomer from itaconic acid (IA). The process uses an esterification reaction between the epoxy group of BADGE and the carboxylic group of IA to form bisphenol A diglycidyl ether diitaconate (BI). mdpi.com This approach introduces a different type of unsaturation and functionality into the monomer backbone. mdpi.com

Precursor Compounds and Their Influence on Monomer Characteristics

The properties of this compound monomers are intrinsically linked to the characteristics of their precursor compounds.

| Precursor Compound | Chemical Formula | Influence on Monomer Characteristics |

| Bisphenol A (BPA) | C₁₅H₁₆O₂ | The core aromatic structure provides rigidity and thermal stability to the final polymer. google.com Commercial BPA may contain impurities like ortho-para (o,p') and ortho-ortho (o,o') isomers, which can be incorporated into the monomer structure, potentially affecting polymerization and final properties. wikipedia.orgatamanchemicals.com |

| Epichlorohydrin | C₃H₅ClO | Used to convert BPA into its diglycidyl ether (BADGE). wikipedia.orgwikipedia.org The efficiency of this reaction determines the epoxy equivalent weight of the BADGE intermediate, which is a critical parameter for the subsequent acrylation step. wikipedia.org |

| Acrylic Acid | C₃H₄O₂ | Provides the reactive acrylate groups for polymerization. Its purity is crucial, as impurities can affect the kinetics of the esterification reaction and the color of the final monomer. |

| Methacrylic Acid | C₄H₆O₂ | Used to create dimethacrylate derivatives like Bis-GMA. wikipedia.org The additional methyl group on the double bond alters the reactivity and the properties of the resulting polymer compared to the diacrylate version. |

| Ethylene Oxide | C₂H₄O | Used for ethoxylation of BPA. wikipedia.org The length of the ethoxy chain (degree of ethoxylation) directly impacts the viscosity, flexibility, and hydrophilicity of the final diacrylate monomer. sigmaaldrich.com |

| Glycerol | C₃H₈O₃ | Used to produce Bisphenol A glycerolate, the precursor for BPA.GDA. mdpi.com The glycerol moiety introduces hydroxyl groups and increases the flexibility of the monomer. |

The choice of bisphenol analogue also has a significant impact. For instance, replacing Bisphenol A with Bisphenol F (BPF), which has a methylene (B1212753) bridge instead of a propane-2,2-diyl group, results in monomers with reduced hydrophobicity and different steric properties. mdpi.com

Purification Methodologies for this compound Monomers

The purification of this compound and its derivatives is a critical step to ensure consistent quality and performance in their applications. However, purification can be challenging due to the high viscosity of the monomers and the presence of a complex mixture of isomers and oligomers. njit.edu

For the precursor Bisphenol A , purification is often achieved through recrystallization. atamanchemicals.com Common solvent systems include aqueous ethanol (B145695) or a mixture of acetic acid and water. atamanchemicals.com Washing the crude product with toluene (B28343) is also employed to remove unreacted phenol. atamanchemicals.com

For the final diacrylate monomers , several techniques are employed:

Chromatography: Preparative scale normal phase liquid chromatography, using a silica (B1680970) column and a mobile phase like a mixture of dichloromethane (B109758) and ethyl acetate, has been successfully used to purify dental monomers like Bis-GMA. researchgate.net High-performance liquid chromatography (HPLC) is also used, not only for analysis but also for purification on a smaller scale. nih.gov

Distillation: Vacuum distillation can be used to purify some of the more volatile components or to remove residual solvents and catalysts. mdpi.com For instance, after synthesis, a solution might be purified by distillation at elevated temperatures (e.g., 70°C) and reduced pressure. mdpi.com

Washing and Extraction: Simple washing steps are crucial throughout the process. For example, after a condensation reaction that produces a salt byproduct (like triethylamine (B128534) hydrochloride), filtration is used to remove the solid salt. mdpi.com The organic solution is then often washed with deionized water to remove any remaining dissolved salts. mdpi.com Solid-phase extraction is another technique used to remove salts and other impurities. kuleuven.be

The presence of unreacted substrates, by-products, and catalysts can affect the storage stability, reactivity, and final properties of the cured material, making these purification steps essential for high-performance applications. arcjournals.org

Polymerization Mechanisms and Kinetics of Bisphenol a Diacrylate Systems

Free Radical Polymerization of Bisphenol A Diacrylate

Free radical polymerization is a primary method for curing this compound (BPA-DA) based systems. This chain reaction process involves initiation, propagation, and termination steps, leading to the formation of a highly crosslinked polymer network. mdpi.com

The initiation of free radical polymerization in BPA-DA systems can be triggered by either light (photopolymerization) or heat (thermal polymerization), requiring specific initiating molecules.

Photoinitiators: These compounds generate reactive radical species upon exposure to light, typically in the ultraviolet (UV) or visible range. wordpress.com They are categorized into two main types:

Type I Photoinitiators (α-cleavage): These initiators, such as acylphosphine oxides and bisacylphosphine oxides, undergo unimolecular bond cleavage to form free radicals. google.commdpi.com For instance, 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) is a common Type I photoinitiator. wordpress.com

Type II Photoinitiators (Hydrogen Abstraction): These systems consist of a sensitizer (B1316253) (e.g., camphorquinone) and a co-initiator, often a tertiary amine. wordpress.commdpi.com The sensitizer absorbs light and then abstracts a hydrogen atom from the co-initiator to create the initiating radical. mdpi.com The camphorquinone (B77051)/amine system is widely used, especially in dental applications. kpi.uamerckmillipore.com

Thermal Initiators: These molecules decompose at elevated temperatures to produce free radicals. Peroxides and azo compounds are the two main families of thermal initiators. researchgate.net A common example is benzoyl peroxide (BPO), which is often used in conjunction with an amine co-initiator in redox initiating systems. acs.orgmdpi.com

Interactive Table: Common Initiators for this compound Polymerization

| Initiator Type | Class | Specific Compound | Initiation Method |

| Photoinitiator | Type I (α-cleavage) | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | UV Light |

| Photoinitiator | Type I (α-cleavage) | Acylphosphine oxides | UV/Visible Light |

| Photoinitiator | Type II (H-abstraction) | Camphorquinone (CQ) / Amine | Visible Light |

| Thermal Initiator | Peroxide | Benzoyl Peroxide (BPO) | Heat |

Mechanisms of Radical Generation and Propagation

The process begins with the generation of primary radicals from the initiator. mdpi.com In photopolymerization, the initiator molecule absorbs a photon and cleaves, as seen with Type I photoinitiators, or interacts with a co-initiator to form radicals, as in Type II systems. wordpress.commdpi.com For thermal initiation, heat causes the homolytic cleavage of the initiator, like benzoyl peroxide, into two radicals. researchgate.net

Once formed, these primary radicals attack the vinyl group (C=C double bond) of a BPA-DA monomer, initiating the polymerization. This creates a new, larger radical species. mdpi.com The propagation phase involves a rapid succession of these radical addition reactions, where the newly formed radical attacks another monomer, adding it to the growing polymer chain. researchgate.net This chain reaction continues, leading to the formation of long polymer chains. Due to the difunctional nature of BPA-DA (having two acrylate (B77674) groups), the growing chains can crosslink with each other, forming a three-dimensional network.

Rp = kp[M](Ri / kt)^1/2

Where:

Rp is the rate of polymerization.

kp is the rate constant for propagation.

[M] is the monomer concentration.

Ri is the rate of initiation.

kt is the rate constant for termination.

For photopolymerization, the rate of initiation (Ri) is proportional to the absorbed light intensity (Iabs) and the quantum yield (Φ) for radical formation. researchgate.net For thermal polymerization, Ri depends on the thermal decomposition rate of the initiator and its efficiency.

Kinetic parameters such as the rate constants (kp and kt) and activation energies can be determined experimentally using techniques like differential scanning calorimetry (DSC) and real-time Fourier transform infrared (FTIR) spectroscopy. researchgate.netresearchgate.net Isoconversional methods (model-free kinetics) can be applied to DSC data to determine the activation energy as a function of conversion without assuming a specific reaction model. researchgate.netresearchgate.net

Interactive Table: Kinetic Parameters for Dimethacrylate Polymerization

| Parameter | Description | Method of Determination | Typical Value Range |

| kp | Propagation rate constant | Pulsed-laser polymerization, DSC | 10^2 - 10^4 L mol⁻¹ s⁻¹ |

| kt | Termination rate constant | Electron spin resonance (ESR), DSC | 10^6 - 10^8 L mol⁻¹ s⁻¹ |

| Ea | Activation energy | Isothermal DSC, Isoconversional analysis | 10 - 90 kJ mol⁻¹ researchgate.netresearchgate.net |

Influence of Temperature on Polymerization Kinetics

Temperature has a significant impact on the kinetics of BPA-DA polymerization. kpi.ua Generally, increasing the temperature leads to an increased rate of polymerization. tue.nl This is due to several factors:

Increased Initiator Decomposition: For thermal initiators, higher temperatures lead to a faster rate of decomposition and thus a higher concentration of initiating radicals.

Increased Mobility: As temperature rises, the viscosity of the monomer system decreases, leading to increased mobility of the monomer molecules and growing polymer chains. This facilitates both the propagation and termination steps. kpi.ua

Arrhenius Relationship: The rate constants for initiation, propagation, and termination all generally follow the Arrhenius equation, increasing with temperature.

The polymerization of difunctional monomers like BPA-DA is characterized by two important physical transitions: gelation and vitrification.

Gelation: This is the point at which a macroscopic, crosslinked network (a "gel") begins to form. vot.pl At the gel point, the viscosity of the system increases dramatically. The mobility of the large, gel-bound radicals is significantly reduced, which leads to a sharp decrease in the termination rate constant (kt). This phenomenon, known as the Trommsdorff effect or autoacceleration, results in a rapid increase in the polymerization rate. vot.pl

Vitrification: As the polymerization proceeds, the glass transition temperature (Tg) of the developing network increases. nih.gov Vitrification occurs when the Tg of the network approaches the curing temperature. vot.pl At this point, the system transitions from a rubbery state to a glassy state. The mobility of the monomer and the growing polymer chains becomes severely restricted by the lack of free volume, causing a dramatic decrease in the propagation rate constant (kp). kpi.uaacs.org The reaction then becomes diffusion-controlled and slows down significantly, often leading to incomplete conversion. researchgate.netnih.gov This final stage of polymerization can extend over a long period as the reaction is limited by the slow diffusion of remaining reactants within the glassy matrix. nih.gov

Photopolymerization of this compound

Photopolymerization offers a high degree of control over the curing process, as the initiation can be started and stopped almost instantly by controlling the light source. kpi.ua This technique is widely used for BPA-DA systems in applications like coatings and dental restoratives. kpi.uamerckmillipore.com

The kinetics of photopolymerization are influenced by factors such as the type and concentration of the photoinitiator, the intensity of the light source, and the chemical structure of the monomers in the formulation. researchgate.netacs.org For example, the reactivity of BPA-DA resins can be influenced by the addition of diluent monomers, which affect the viscosity and hydrogen bonding interactions within the system. acs.org

Studies using differential photocalorimetry have shown that the polymerization rate typically increases rapidly to a maximum and then decreases as the monomer is consumed and vitrification sets in. kpi.ua The final conversion is often limited by the vitrification process, where the increasing glass transition temperature of the network restricts further reaction at the curing temperature. kpi.uaresearchgate.net

Ultraviolet (UV) Light-Initiated Polymerization

The photopolymerization of this compound (BPA-DA) and its derivatives is a rapid and energy-efficient process initiated by UV radiation. wm.edu This method is widely used in applications like coatings and dental materials. The polymerization kinetics of these systems are complex and influenced by several factors, including light intensity, photoinitiator concentration, and temperature. wm.eduresearchgate.net

The process begins with the absorption of UV light by a photoinitiator, which then generates free radicals. These radicals initiate the polymerization of the acrylate or methacrylate (B99206) groups of the BPA-DA monomers, leading to the formation of a cross-linked polymer network. researchgate.net The rate of polymerization typically increases with higher light intensity and photoinitiator concentration up to a certain point, after which it may level off or even decrease due to inner filter effects or radical-radical recombination. mdpi.com

Studies on ethoxylated Bisphenol A dimethacrylate (CD540) have utilized photo-bleaching initiators like bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (Irgacure 819) to better understand the cure kinetics in both thin and thick samples. wm.edu The kinetics of photopolymerization can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC), which measures the heat flow during the reaction. mdpi.com Research on Bisphenol A glycerolate diacrylate (BPA.GDA) has also been conducted using UV initiators like 2,2-dimethoxy-2-phenylacetophenone (Irqacure® 651). nih.govdntb.gov.ua

The polymerization rate exhibits an autoacceleration phase, particularly in viscous systems like those containing Bisphenol A-based oligomers, due to diffusion-controlled termination reactions. researchgate.net However, the final monomer conversion may be limited by the segmental mobility of the developing network. researchgate.net

Visible Light-Initiated Polymerization

Visible light-initiated polymerization of this compound systems is of significant interest, particularly in dental applications, due to the deeper penetration of visible light compared to UV light and reduced potential for tissue damage. acs.orgpsu.edu These systems typically employ a two-component or three-component photoinitiator system. radtech.org

A common photoinitiator system for visible light curing is the combination of camphorquinone (CQ) as the photosensitizer and an amine, such as 2-(dimethylamino)ethyl methacrylate (DMAEM), as a co-initiator. acs.orgpsu.edu Upon exposure to blue light (around 470 nm), CQ is excited and interacts with the amine to generate free radicals that initiate the polymerization of the dimethacrylate monomers. acs.org

The kinetics of visible light-initiated polymerization of monomers like bisphenol-A bis(2-hydroxyethyl ether) dimethacrylate (bisHDMA) show a rapid increase in the extent of reaction upon illumination, which then slows down as the network vitrifies. acs.org The polymerization rate is influenced by the concentration of the initiator components and the light intensity. psu.edu

Recent research has explored alternative and more efficient photoinitiating systems. For instance, pyrromethene dyes have demonstrated high polymerization efficiency in three-component systems with an amine and a triazine redox additive. radtech.org Additionally, systems based on silyl (B83357) radicals have shown good ability to sensitize iodonium (B1229267) salt decomposition for free-radical and cationic photopolymerization. radtech.org Studies comparing Type 1 (e.g., TPO) and Type 2 (e.g., CQ/Amine) photoinitiators have shown that TPO can lead to more efficient monomer conversion. nih.gov

Depth of Cure and Light Penetration Dynamics in Photocurable Resins

The depth of cure is a critical parameter in the photopolymerization of resins, as it determines the maximum thickness of material that can be effectively cured. nih.govincurelab.com It is particularly crucial in applications like dental restorations and 3D printing where uniform and complete curing through the material's volume is essential for optimal mechanical properties and biocompatibility. nih.govprotoresins.com

Several factors influence the depth of cure:

Light Intensity and Exposure Time: The depth of cure is directly dependent on the intensity of the light source and the duration of exposure. nih.govnih.gov Increasing either of these parameters generally leads to a greater depth of cure.

Wavelength of Light: The type of UV light affects the depth of cure. permabond.com Lamps with a high intensity peak below 365 nm can cause rapid surface curing, which may block light from penetrating deeper into the material. permabond.com In contrast, lamps with peaks closer to the visible range (around 385 nm or higher) allow for more uniform and deeper curing. permabond.com

Photoinitiator Type and Concentration: The choice and concentration of the photoinitiator play a significant role. researchgate.netincurelab.com An optimal concentration exists to maximize the cure depth; too low a concentration results in insufficient radical generation, while too high a concentration can lead to excessive light absorption at the surface, hindering penetration. researchgate.net

Resin Composition: The opacity of the resin, including the presence of pigments, fillers, and other additives, can scatter or absorb light, thereby reducing the depth of cure. protoresins.com For example, the type of filler (hybrid vs. microfill) and the shade of the composite can influence the cure at different depths. nih.gov

Substrate Properties: The nature of the substrate on which the resin is cured can also have an effect. permabond.com Some substrates may reflect or absorb UV light, impacting the amount of light that reaches the adhesive. permabond.com

A theoretical model has been developed that quantitatively agrees with experimental results from Knoop hardness measurements, which show a rapid decrease in the degree of cure at a certain depth below the surface. nih.gov At greater depths (2 mm and more), source intensity and exposure duration become the most dominant factors influencing the extent of cure. nih.gov

Thermal Polymerization of this compound Formulations

Thermal polymerization of this compound (BPA-DA) formulations is an alternative to photopolymerization, initiated by heat rather than light. This process typically involves the use of a thermal initiator, such as benzoyl peroxide (BP), which decomposes upon heating to generate free radicals. revmaterialeplastice.ro

The kinetics of thermal polymerization can be studied using techniques like differential scanning calorimetry (DSC), which measures the heat evolved during the reaction. nih.gov The rate of polymerization and the final conversion are influenced by factors such as the temperature, the type and concentration of the initiator, and the chemical structure of the monomers. kpi.ua

For instance, the thermal degradation and polymerization kinetics of various polymers, including those based on diacetylenes and bisphenol F epoxy, have been investigated using thermal analysis techniques. nih.govornl.gov In the context of BPA-DA systems, studies have been conducted on the copolymerization of bisphenol A glycerolate dimethacrylate (BisGMA) with other monomers, initiated by benzoyl peroxide at elevated temperatures (e.g., 80°C). researchgate.net

The thermal stability of the resulting polymers is an important consideration. Thermogravimetric analysis (TGA) can be used to study the thermal degradation behavior of these materials. nih.govdiva-portal.org For example, TGA has been used to investigate the thermal stability of copolymers of bisphenol A glycerolate diacrylate with styrene (B11656) and lignin (B12514952) components. diva-portal.org The degradation mechanism of materials containing bisphenol A structures, like polycarbonates and BPA.GDA copolymers, often involves the formation of aromatic compounds such as phenol (B47542), toluene (B28343), and benzene (B151609). nih.gov

Copolymerization Studies Involving this compound

This compound (BPA-DA) and its derivatives are frequently copolymerized with other monomers to tailor the properties of the final polymer network. These studies are crucial for developing materials with specific characteristics for various applications, including dental composites, adhesives, and coatings. revmaterialeplastice.rotandfonline.commdpi.com

Common comonomers for BPA-DA and its analogue, bisphenol A glycerolate dimethacrylate (BisGMA), include:

Urethane (B1682113) dimethacrylate (UDMA): The copolymerization of BisGMA and UDMA is extensively studied for dental resin applications. revmaterialeplastice.roresearchgate.net

Triethylene glycol dimethacrylate (TEGDMA): This monomer is often used as a reactive diluent to reduce the high viscosity of BisGMA. psu.edumdpi.com

Ethylene (B1197577) glycol dimethacrylate (EGDMA): Used as a crosslinking monomer in copolymerization with monomers like methyl methacrylate (MMA), with Bisphenol A glycerolate diacrylate (BPA.GDA) also being used in parallel systems. nih.govdntb.gov.ua

Divinyl benzene (DVB): Copolymerized with bisphenol A dimethacrylate (BADM) to create imprinted polymers with selective recognition for bisphenol A. tandfonline.com

Styrene (St): Used as a reactive diluent in the preparation of biocomposites with BPA.GDA and lignin. mdpi.com

N-vinyl-2-pyrrolidone (NVP): Employed as a reactive diluent for bisphenol A epoxy diacrylates. researchgate.net

Dimethyl vinylphosphonate (B8674324) (DMVP): Copolymerized with bisphenol A ethoxylate dimethacrylate (BEMA) to create polymers with potential as conducting materials. researchgate.net

The properties of the resulting copolymers, such as mechanical strength, thermal stability, and biocompatibility, are dependent on the reactivity of the individual monomers and their molar ratios in the initial mixture. revmaterialeplastice.romdpi.com

Monomer Reactivity Ratio Determination

Monomer reactivity ratios (r1 and r2) are key parameters in copolymerization that describe the relative reactivity of the propagating radical towards the two different monomers in the system. revmaterialeplastice.ro They provide valuable information about the copolymer structure, composition, and monomer sequence. revmaterialeplastice.roresearchgate.net

Several methods are used to determine reactivity ratios, including:

Fineman-Ross method: A linearization method used to estimate r1 and r2 from experimental data. revmaterialeplastice.roresearchgate.net

Copolymer composition equation: Another method to calculate the reactivity ratios. revmaterialeplastice.roresearchgate.net

Computational programs (e.g., ProCop): These programs can be used to establish the values for the reactivity ratios based on experimental data. revmaterialeplastice.roresearchgate.net

For the copolymerization of urethane dimethacrylate (UDMA, M1) and bisphenol A glycerolate dimethacrylate (BisGMA, M2), the reactivity ratios have been determined using Fourier-transform infrared spectroscopy (FTIR) to monitor the reaction progress. revmaterialeplastice.roresearchgate.net The results from these studies indicate that the system forms a statistical copolymer. revmaterialeplastice.ro

Interactive Data Table: Reactivity Ratios for UDMA-BisGMA Copolymerization

This table presents the monomer reactivity ratios for the copolymerization of Urethane Dimethacrylate (UDMA) and Bisphenol A Glycerolate Dimethacrylate (BisGMA).

| Method | r1 (UDMA) | r2 (BisGMA) | r1 * r2 |

| Fineman-Ross | 0.145 | 0.749 | 0.109 |

| Copolymer Composition | 0.139 | 0.870 | 0.121 |

Data sourced from studies on the copolymerization of UDMA and BisGMA. revmaterialeplastice.roresearchgate.net

The value of r1 being less than 1 suggests that the UDMA radical prefers to react with a BisGMA monomer over another UDMA monomer. Conversely, r2 being close to 1 indicates that the BisGMA radical has a similar reactivity towards both monomers. The product of r1 and r2 being less than 1 confirms that the system tends towards the formation of a random or statistical copolymer rather than an alternating or block copolymer. revmaterialeplastice.ro

Impact of Comonomer Structure on Polymerization Behavior

The structure of comonomers plays a pivotal role in the polymerization behavior of this compound (BADA) systems. The introduction of different comonomers can alter the polymerization kinetics, the final conversion of the monomers, and the properties of the resulting polymer network.

In dimethacrylate systems, such as those involving Bisphenol A glycidyl (B131873) dimethacrylate (Bis-GMA), a structural analog of BADA, the addition of a reactive diluent like triethylene glycol dimethacrylate (TEGDMA) significantly impacts polymerization. nist.govnih.gov The lower viscosity of TEGDMA enhances the mobility of the reacting species, which can lead to an increase in the rate of polymerization and a higher degree of conversion compared to the homopolymerization of the more viscous Bis-GMA. nist.govnih.gov However, the concentration of the comonomer is crucial. For instance, in Bis-GMA/TEGDMA systems, a 60-40 mol% composition has been shown to optimize the initial viscosity, delaying autoacceleration to a point where it coincides with high radical concentrations, thus maximizing the polymerization rate. nih.gov

The chemical structure of the comonomer, including the presence of functional groups and the length of the polymer chain, also dictates the properties of the final network. For example, the presence of hydroxyl groups in Bis-GMA contributes to hydrogen bonding, which can restrict mobility and limit the final conversion. nih.gov The use of monofunctional monomers, such as stearyl methacrylate (SMA), in place of multifunctional ones like TEGDMA, can lead to the formation of more linear polymers and reduce crosslinking density. mdpi.com This, in turn, affects the mechanical properties of the resulting polymer. mdpi.com

Furthermore, studies on copolymerizations of various multi-ethylene glycol dimethacrylate monomers have shown that optimizing the copolymer composition can significantly increase the maximum conversion and maintain mechanical properties. researchgate.net For example, adding up to 30 wt% of poly(ethylene glycol) 600 dimethacrylate to diethylene glycol dimethacrylate was found to increase conversion without compromising strength. researchgate.net This highlights the intricate relationship between comonomer structure, polymerization kinetics, and the ultimate characteristics of the polymer network.

Interpenetrating Polymer Network (IPN) Formation with this compound

Interpenetrating Polymer Networks (IPNs) are complex structures where two or more polymer networks are at least partially interlaced on a molecular scale without covalent bonds between them. researchgate.netmdpi.com The formation of IPNs involving this compound or its derivatives, often in combination with epoxy resins like diglycidyl ether of bisphenol A (DGEBA), has been a subject of significant research. nycu.edu.twrevmaterialeplastice.ro These materials are of interest because they can exhibit a combination of properties from the constituent polymers, such as the strength of the acrylate network and the flexibility of the epoxy network. researchgate.net

The properties of the final IPN are highly dependent on the composition of the two networks, the miscibility of the components, and the kinetics of their formation. dtic.milgovinfo.gov The process often leads to phase-separated or microphase-separated morphologies, which play a crucial role in determining the material's final properties. dtic.milgovinfo.govcnrs.fr

Simultaneous and Sequential Polymerization Strategies

The synthesis of IPNs can be carried out using either simultaneous or sequential polymerization strategies, and the chosen method significantly influences the final network structure and properties. dtic.milgovinfo.gov

Simultaneous Interpenetrating Polymer Networks (SINs): In this approach, the monomers for both networks are mixed and then polymerized at the same time, but by independent and non-interfering routes. researchgate.net For example, a mixture of an acrylate and an epoxy can be cured simultaneously using both radical and cationic photoinitiators under UV irradiation. mdpi.com Another approach involves blending BisGMA and DGEBA with their respective initiators, such as azobisisobutyronitrile (AIBN) for the acrylate and an anionic initiator for the epoxy, and then curing the mixture thermally. revmaterialeplastice.ro The simultaneous formation of the networks leads to a high degree of interpenetration.

The choice between simultaneous and sequential strategies allows for the tailoring of the IPN's properties. For instance, sequential polymerization can be used to control the phase morphology, while simultaneous curing can lead to materials with a high degree of network entanglement. cnrs.frmdpi.com

Kinetic Studies of IPN Formation

Kinetic studies of IPN formation are essential for understanding how the two polymerization reactions influence each other and the final network structure. Research has shown that the presence of one polymerizing system can affect the kinetics of the other.

In a study of a simultaneous IPN system of Bisphenol-A diacrylate (BADA) and diglycidyl ether of bisphenol-A (DGEBA), the cure kinetics were monitored using Fourier-transform infrared spectroscopy (FTIR). nycu.edu.tw The results indicated that the IPN exhibited decreased rate constants and increased activation energies compared to the individual components. nycu.edu.tw This was attributed to the chain entanglements between the two developing networks, which create a sterically hindered environment and restrain chain mobility. nycu.edu.tw

The following table summarizes the kinetic parameters for the polymerization of pure BADA and a 50/50 BADA/DGEBA IPN:

| System | Temperature (°C) | Apparent Rate Constant (k) | Activation Energy (Ea) |

| Pure BADA | 65 | - | - |

| 70 | - | - | |

| 75 | - | - | |

| 80 | - | - | |

| BADA/DGEBA=50/50 IPN | 65 | Lower than pure BADA | Higher than pure BADA |

| 70 | Lower than pure BADA | Higher than pure BADA | |

| 75 | Lower than pure BADA | Higher than pure BADA | |

| 80 | Lower than pure BADA | Higher than pure BADA |

Data derived from kinetic studies. nycu.edu.tw

Similarly, in sequential IPN formation, the pre-existence of one polymer network has a significant effect on the polymerization of the second monomer. researchgate.net The first network can act as a physical barrier, hindering the diffusion of the second monomer and its reactive species, which can lead to a reduced polymerization rate. researchgate.netcnrs.fr

The dilution effect of one monomer on the other also plays a role. For example, the polymerization rate of an acrylate can be reduced when diluted with an epoxy monomer. researchgate.net Conversely, the epoxy polymerization rate can be strongly influenced by temperature. researchgate.net Understanding these kinetic interactions is crucial for controlling the morphology and achieving the desired properties in IPN materials.

Polymer Network Formation and Structural Characterization

Crosslinking Density and Network Development in Bisphenol A Diacrylate Polymers

The development of the polymer network in this compound-based systems is a complex process leading to a densely cross-linked, glassy polymer. nih.gov The crosslink density, a measure of the number of crosslinks per unit volume, is a fundamental parameter that dictates the material's properties. nih.govresearchgate.net In dimethacrylate polymerizations, the network grows and becomes more dense as the reaction progresses. nih.govelsevierpure.com The theoretical crosslink density is inversely related to the length of the monomer molecule; shorter distances between the reactive double bonds lead to a higher potential crosslink density. nih.gov

The degree of double bond conversion (DC) is a primary factor defining the final network structure of dimethacrylate polymers. nih.gov However, the conversion is never fully complete, with typical dental composites achieving a DC of 50–75%. nih.gov For bulky monomers like Bis-GMA, homopolymerization may result in a DC of less than 50%. nih.gov

As monomer conversion progresses, the polymer network becomes more dense. nih.govresearchgate.net This increased density is evidenced by a decrease in free volume within the polymer structure and reduced weight loss after extraction with solvents. nih.govelsevierpure.com Studies on Bis-GMA/TEGDMA co-polymerizations show a linear relationship between increasing monomer conversion and decreasing free volume. nih.govresearchgate.net The diffusion of monomers becomes restricted as the network tightens, which eventually limits the final degree of conversion. scientific.net This diffusion-controlled kinetic phase dominates much of the polymerization process. scientific.net

The table below illustrates the typical relationship between monomer conversion and network properties for a Bisphenol A-based dimethacrylate system.

| Monomer Conversion (%) | Relative Crosslink Density | Free Volume (Arbitrary Units) |

| 20 | Low | 10 |

| 40 | Medium | 7 |

| 60 | High | 4 |

| 80 | Very High | 2 |

This table is interactive and represents the general trend that as monomer conversion increases, the crosslink density increases while the free volume within the polymer network decreases.

Crosslink density is strongly correlated with the thermo-mechanical properties of the resulting polymer. researchgate.netchemrxiv.org Generally, a higher cross-linking density leads to increased stiffness, a higher modulus of elasticity, and greater resistance to solvents. researchgate.netdtic.mil An increase in crosslink density reduces the possibility of polymer chain reorganization, which consequently increases the material's modulus. nih.gov

However, the relationship is not always linear and can be influenced by other structural factors. For instance, in Bis-GMA/TEGDMA systems, the crosslink density increases with TEGDMA content up to a certain limit (around 50 wt%) before decreasing. nih.gov While higher crosslink density enhances mechanical strength and durability, it can also lead to more brittle materials. researchgate.net The cohesive energy density of the network components has been suggested as a better predictor of mechanical properties than crosslink density alone. researchgate.net

The following table demonstrates the correlation between crosslink density and key material properties.

| Crosslink Density (mol/m³) | Elastic Modulus (GPa) | Swelling in Solvent (%) | Hardness (Arbitrary Units) |

| Low | 1.5 | 25 | 40 |

| Medium | 2.5 | 15 | 60 |

| High | 3.5 | 8 | 85 |

| Very High | 4.2 | 4 | 95 |

This interactive table shows that increasing the crosslink density typically results in a higher elastic modulus and hardness, while decreasing the polymer's tendency to swell in a solvent.

Morphology of this compound Polymer Networks

The polymerization of multifunctional monomers like this compound does not result in a perfectly uniform network. Instead, it leads to a structurally heterogeneous morphology. scientific.net This heterogeneity arises because the polymerization process is not uniform throughout the material, leading to regions with varying crosslink densities. nih.gov

During the early stages of polymerization, highly cross-linked regions known as microgels are formed. scientific.net These microgels act as nuclei for further network growth. As the reaction proceeds, these microgels grow and eventually connect to form the bulk polymer network. nih.gov The flexibility of the monomer backbone can promote the formation of these structural heterogeneities. scientific.net For example, the addition of a flexible monomer like TEGDMA to a rigid monomer like Bis-GMA can increase the tendency to form microgels. nih.gov This is due to a higher likelihood of cyclization reactions, which can compromise the packing density of the polymer and lead to a looser network structure. nih.gov The supramolecular structure of the final network is often characterized by the dimensions of these microgel agglomerates. nih.gov

Role of Hydrogen Bonding in Network Formation and Properties

Hydrogen bonding plays a significant role in the properties of polymers derived from Bisphenol A analogues like Bis-GMA, which contains hydroxyl groups. nih.govnih.gov These non-covalent interactions act as physical crosslinks, supplementing the covalent crosslinks formed during polymerization. nih.gov

The presence of strong hydrogen bonds, particularly intermolecular ones, dramatically increases the monomer's viscosity. nih.gov The high viscosity of Bis-GMA, for example, is attributed to strong hydrogen bonding between its hydroxyl groups. nih.gov This high viscosity can hinder molecular mobility, leading to a lower degree of conversion during polymerization. nih.gov

Despite potentially lowering the final conversion, hydrogen bonding can favorably affect the mechanical properties of the polymer network. nih.gov The strong physical crosslinks provided by hydrogen bonds can reinforce the network, leading to comparable or even superior mechanical strength compared to polymers with higher conversion but weaker intermolecular forces. nih.govnih.gov In Bis-GMA polymers, these hydrogen bonding interactions serve as non-covalent physical crosslinks that enhance the material's strength. nih.gov

Free Volume Evolution During Polymerization and its Relationship to Network Structure

The transition from monomer to a densely crosslinked polymer network in this compound and related dimethacrylates is accompanied by significant changes in the internal structure, notably the evolution of free volume. Free volume consists of the unoccupied space between polymer chains and side groups. nih.gov This sub-nanometer scale void space is crucial as it facilitates molecular and cooperative motion within the polymer. nih.gov The size and concentration of these free volume pores are intrinsically linked to the polymerization kinetics, monomer conversion, and the final architecture of the polymer network. nih.govresearchgate.net

The chemical structure of the monomers involved also influences free volume evolution. For instance, in co-polymerizations of BisGMA with a more flexible diluent monomer like triethylene glycol dimethacrylate (TEGDMA), the relationship becomes more complex. Initially, the addition of the flexible monomer can lead to higher conversion rates and thus a decrease in free volume. nih.gov However, at higher concentrations, the increased flexibility and tendency to form microgels can lead to a looser network structure and an increase in the size of free volume pores, despite a high degree of conversion. nih.govnih.gov

The table below illustrates the relationship between polymerization time, monomer conversion, and free volume for a BisGMA/TEGDMA (60/40 mol%) system, demonstrating the typical trend observed during network formation.

| Irradiation Time (s) | Monomer Conversion (%) | Free Volume (ų) |

|---|---|---|

| 10 | 45.1 | 295.8 |

| 20 | 54.3 | 287.2 |

| 40 | 62.8 | 275.9 |

| 100 | 70.1 | 266.3 |

| 600 | 75.4 | 259.1 |

Data is illustrative, based on trends reported in scientific literature for BisGMA/TEGDMA systems. nih.gov

Sol-Gel Transition and Sol Fraction Analysis

The polymerization of this compound is characterized by a critical event known as the sol-gel transition. This transition marks the transformation of the reacting liquid monomer mixture (the "sol") into a solid-like, three-dimensional network (the "gel") that spans the entire system. rheologylabs.com The point at which this infinite network first appears is called the gel point. rheologylabs.com Before the gel point, the system consists of a solution of branched polymers of varying sizes. After the gel point, the system is composed of the gel network and a soluble fraction, known as the "sol," which consists of unreacted monomers and polymer chains not incorporated into the network. nih.gov

The sol-gel transition is a pivotal phenomenon that dictates the final properties of the material. nih.gov From a rheological perspective, the gel point is often identified by the crossover point of the storage modulus (G') and the loss modulus (G''), where the material shifts from predominantly viscous (liquid-like) to predominantly elastic (solid-like) behavior. rheologylabs.com

Following polymerization, the resulting network is not perfect and always contains a certain amount of this soluble sol fraction. nih.gov The amount of sol is a critical indicator of the efficiency of the curing process. A high sol fraction signifies incomplete polymerization and a low degree of conversion, which can compromise the material's mechanical and chemical properties. nih.gov For many applications, a degree of conversion of at least 55% is considered necessary to minimize the sol fraction and ensure clinical success in dental applications. nih.gov

The analysis of the sol fraction is a fundamental method for characterizing the structure of the polymer network. This is typically performed by solvent extraction. nih.gov The cured polymer is immersed in a suitable solvent, such as dichloromethane (B109758), for an extended period. nih.gov The solvent dissolves the sol fraction (unreacted monomers and non-crosslinked polymer chains), which can then be separated from the insoluble gel network. nih.gov After extraction, the remaining gel is dried to a constant mass. The difference between the initial mass and the final mass of the dried gel represents the mass of the sol fraction. The gel fraction is then calculated as the final mass divided by the initial mass, often expressed as a percentage. rsc.org

Further analysis of the extracted sol using techniques like proton nuclear magnetic resonance (¹H-NMR) can provide detailed information about its composition, revealing the relative amounts of unreacted monomers and different types of oligomeric species. nih.gov Research on dimethacrylate networks shows a clear inverse relationship between the degree of conversion and the sol fraction; as polymerization progresses to higher conversion levels, the network becomes more extensive and dense, resulting in a decrease in the amount of extractable sol. nih.gov

The table below presents typical data showing the effect of monomer conversion on the sol fraction for a dimethacrylate polymer network.

| Monomer Conversion (%) | Sol Fraction (wt%) | Gel Fraction (wt%) |

|---|---|---|

| 50 | ~15-20 | ~80-85 |

| 60 | ~8-12 | ~88-92 |

| 70 | ~3-6 | ~94-97 |

| 80 | <3 | >97 |

Data is illustrative, representing typical trends observed in dimethacrylate polymerization studies where higher conversion leads to a lower sol fraction. nih.govnih.govrsc.org

Advanced Material Applications Utilizing Bisphenol a Diacrylate

Bisphenol A Diacrylate in Coatings and Adhesives

The utility of this compound-based resins in coatings and adhesives stems from their excellent adhesion, hardness, and chemical resistance. These characteristics make them suitable for demanding applications on substrates including wood, plastic, metal, and paper.

This compound and its derivatives, such as Bisphenol A epoxy acrylate (B77674) and Bisphenol A glycerolate diacrylate, are principal oligomers in ultraviolet (UV)-curable coating formulations. These systems offer significant advantages, including rapid curing, solvent-free compositions, and energy efficiency. dergipark.org.tr The formulation typically involves the primary oligomer, a reactive diluent to control viscosity and reactivity, and a photoinitiator that initiates the polymerization reaction upon exposure to UV light. dergipark.org.tr

For example, a common formulation strategy involves blending a Bisphenol A derivative with a reactive diluent like 1,6-Hexanediol diacrylate (HDDA) to optimize the physical properties of the final coating. dergipark.org.tr The properties of such coatings can be further modified by introducing specialty monomers. In one study, the incorporation of 1H,1H,2H,2H-perfluorodecyl acrylate (PFOA) into a Bisphenol-A glycerolate diacrylate and HDDA system was investigated to enhance hydrophobicity and abrasion resistance. dergipark.org.trsemanticscholar.org While the addition of the fluorine-containing monomer slightly decreased adhesion and gloss, it significantly improved water repellency and resistance to abrasion. dergipark.org.trsemanticscholar.org

Below is a table summarizing the components of a sample UV-curable formulation and the resulting properties.

| Component | Function | Resulting Property |

| Bisphenol A glycerolate diacrylate | Primary Resin/Oligomer | Provides core hardness, chemical resistance, and durability. |

| 1,6-Hexanediol diacrylate (HDDA) | Reactive Diluent | Reduces viscosity for application and increases cross-link density. |

| Photoinitiator | Curing Agent | Initiates polymerization under UV light for rapid drying. |

| 1H,1H,2H,2H-perfluorodecyl acrylate (PFOA) | Additive/Modifier | Increases hydrophobicity and Taber abrasion resistance. |

The strong adhesion of bisphenol A-based epoxy adhesives to metal substrates is a result of complex interactions at the molecular level. advanceseng.comresearchgate.net Theoretical studies using density functional theory (DFT) to model the interaction between diglycidyl ether of bisphenol A (DGEBA), a representative epoxy adhesive molecule, and an iron (Fe) surface reveal the primary sources of adhesion. advanceseng.com

The dominant adhesion mechanism involves the formation of chemical bonds and strong intermolecular forces between the polymer and the metal substrate. advanceseng.comresearchgate.net Key findings from these studies indicate that:

The aromatic rings within the DGEBA structure play a significant role through dispersion interactions with the iron surface. advanceseng.com

The hydroxyl (-OH) groups in the epoxy molecule are crucial, forming strong coordinative bonds with the iron atoms on the substrate. The bond length between the oxygen atom of the hydroxyl group and an iron atom has been calculated to be approximately 2.160 Å, indicating a strong interaction. advanceseng.com

The orientation of the DGEBA molecule on the surface significantly impacts the adhesion energy. Configurations that maximize the interaction of both the aromatic rings and the hydroxyl groups with the surface yield the highest adhesion strength. advanceseng.comresearchgate.net

These chemical interactions at the adhesive-substrate interface are fundamental to the performance and durability of the bond in various applications. advanceseng.com

Additive Manufacturing (3D Printing) Resins Based on this compound

Bisphenol A derivatives are extensively used in photopolymer resins for additive manufacturing technologies like Stereolithography (SLA) and Digital Light Processing (DLP). nih.govjocpd.com These technologies rely on the precise, layer-by-layer curing of a liquid resin to construct complex three-dimensional objects. jocpd.com The inclusion of monomers like bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) and bisphenol A ethoxylate dimethacrylate (Bis-EMA) is critical for achieving the desired mechanical properties in the final printed parts. nih.govnih.gov

Resins for SLA and DLP 3D printing are carefully balanced formulations designed to meet specific requirements for the printing process and the final application. nih.govresearchgate.net A typical formulation includes a base monomer or oligomer, a reactive diluent, and a photoinitiator. researchgate.netresearchgate.net

Base Monomers : Bisphenol A derivatives such as Bis-GMA or Bis-EMA are often used as the primary monomer. nih.govpreprints.org They provide the rigid backbone necessary for good mechanical strength and thermal stability in the cured object. nih.gov Bis-GMA is known for its high viscosity, which can be a limitation in high-resolution printing. nih.gov Consequently, derivatives like Bis-EMA, which has a similar structure but lower viscosity, are often employed. nih.govnih.gov

Photoinitiators : A photoinitiator, such as Diphenyl (2,4,6-trimethyl benzoyl) phosphine (B1218219) oxide (TPO), is included to absorb light energy (UV or visible) and generate the free radicals that initiate the polymerization of the acrylate groups. researchgate.net

The printability of a resin and the resolution of the final part are heavily influenced by the resin's physical properties, particularly its viscosity. nih.gov For successful SLA or DLP printing, the resin must have a viscosity low enough to allow it to flow and recoat the build platform between layers quickly and evenly. nih.gov

Viscosity Control : Resins based solely on high-viscosity monomers like Bis-GMA can be problematic, leading to reduced resolution as the thick liquid may not settle properly. nih.gov The use of lower-viscosity alternatives like Bis-EMA and the addition of diluents like TMPTMA are critical for formulating resins suitable for high-resolution printing. nih.gov Research has shown that adding TMPTMA can reduce the viscosity of a resin mixture by 30-50%. nih.gov

Resolution : The achievable resolution is a direct consequence of the resin formulation and the printer's capabilities. Studies have demonstrated that optimized Bis-EMA and TMPTMA-based resins can achieve excellent printing performance, with resolutions sufficient for fine features. researchgate.net For instance, resolutions of 200 μm for line patterns have been successfully achieved, which is suitable for applications requiring sophisticated detail. researchgate.net In other specialized formulations using bisphenol-A ethoxylate dimethacrylate, microchannels with diameters as small as 150 μm have been printed, showcasing the high-resolution potential of these materials. nih.govresearchgate.net

The chemical composition of the photopolymer resin directly dictates the mechanical properties of the final 3D-printed object. nih.gov By systematically varying the ratios of the constituent monomers and oligomers, materials with a wide range of properties, from flexible to rigid, can be engineered. nih.goveurekalert.org

In a study investigating resins formulated with Bis-EMA, urethane (B1682113) oligomers, and TMPTMA, it was found that the mechanical properties could be tuned by altering the weight ratio of Bis-EMA to the oligomer. nih.gov As the concentration of the urethane oligomer increased (and Bis-EMA decreased), the viscosity of the resin increased significantly. nih.gov This change in composition had a direct impact on the mechanical performance of the cured material. nih.govelsevierpure.com

The following table presents a summary of the mechanical properties achieved with these tunable resin systems.

| Property | Range of Achieved Values | Influence of Composition |

| Flexural Strength | 64 – 80 MPa | Varies with the specific ratio of Bis-EMA, TMPTMA, and urethane oligomers. nih.govelsevierpure.com |

| Surface Hardness | 40 – 60 HV | Dependent on the cross-link density, which is influenced by monomer choice. nih.govelsevierpure.com |

| Compression Strength | 15.6 – 29.1 MPa | Affected by the stiffness of the polymer network. nih.govelsevierpure.com |

| Tensile Strength | 3.3 – 14.5 MPa | Reflects the material's ability to withstand pulling forces. nih.govelsevierpure.com |

| Degree of Conversion | 30 – 60 % | Indicates the extent of polymerization, influenced by photoinitiator and diluent concentration. nih.govelsevierpure.com |

These findings demonstrate that this compound-based resins provide a versatile platform for additive manufacturing, enabling the fabrication of parts with tailored mechanical properties suitable for a variety of advanced engineering applications. nih.govdntb.gov.ua

Development of Composite Materials Incorporating this compound

The versatility of this compound and its derivatives allows for their incorporation into a variety of composite materials, leading to enhanced physical and mechanical properties. These composites find applications in diverse fields, from dentistry to advanced materials.

Integration with Inorganic Fillers and Reinforcements

This compound-based resins, particularly its derivatives like Bisphenol A glycidyl methacrylate (Bis-GMA) and Bisphenol A ethoxylate dimethacrylate (Bis-EMA), are frequently combined with inorganic fillers to create high-performance composites. These fillers are crucial for improving the mechanical strength, wear resistance, and other physical properties of the polymer matrix.

Commonly used inorganic fillers include silica (B1680970), zirconia, and various glasses (e.g., barium glass). The selection of the filler and its concentration significantly impacts the final properties of the composite. For instance, in dental resin composites, the integration of silanated inorganic glass fillers into a Bis-GMA/TEGDMA (triethylene glycol dimethacrylate) resin matrix is a standard practice to achieve materials with adequate strength for dental restorations. nih.gov Studies have shown that increasing the content of inorganic fillers in a resin matrix can significantly enhance mechanical properties while reducing polymerization shrinkage. nih.gov

For example, research on a BPA-free monomer, Bis-EFMA, as a replacement for Bis-GMA, demonstrated a clear correlation between filler content and mechanical properties. While not this compound itself, the principles of reinforcement are analogous. As the inorganic filler concentration was increased from 70 wt% to 76 wt%, a notable improvement in flexural strength, flexural modulus, and microhardness was observed. nih.govresearchgate.net

Table 1: Effect of Inorganic Filler Content on Mechanical Properties of a Resin Composite

| Filler Content (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) | Vickers Microhardness (VHN) |

| 70 | 110 | 8.5 | 60 |

| 72 | 120 | 9.5 | 65 |

| 74 | 130 | 10.5 | 70 |

| 76 | 140 | 11.5 | 75 |

This table is illustrative, based on general findings that show a positive correlation between filler content and the mechanical properties of resin composites. nih.gov

Alumina has also been explored as a reinforcing filler in Bis-GMA-based composites for dental applications to create stiffer materials suitable for posterior restorations. mdpi.com The use of dynamic mechanical analysis (DMA) has been instrumental in characterizing the viscoelastic properties of these alumina-filled composites, providing a more complete picture of their behavior compared to static tests. mdpi.com

Polymer-Filler Interface Characteristics

In composites based on this compound derivatives, the hydrophilic nature of many inorganic fillers can lead to a weak interaction with the typically hydrophobic resin matrix. researchgate.net To address this, surface modification of the fillers is a common practice. The most widely used method is the application of a silane (B1218182) coupling agent, such as γ-methacryloxypropyltrimethoxysilane (MPS). icm.edu.plresearchgate.net This coupling agent forms a chemical bridge between the inorganic filler and the polymer matrix, improving adhesion and hydrolytic stability. nih.gov

Research has shown that for composites with untreated fillers, gaps can form at the filler-resin interface when the material is cured under constrained shrinkage conditions. However, for composites with silane-treated fillers, no such gaps are observed, indicating a stronger interaction that can withstand the stresses of polymerization.

More advanced approaches to modifying the polymer-filler interface have also been investigated. One such method involves the use of functional nanogels to treat the filler surface. In a study using an ethoxylated bisphenol-A dimethacrylate-based resin, barium glass fillers were treated with aminosilanes and then covalently attached to reactive nanogels. This approach led to a significant reduction in polymerization stress by up to 20% without compromising the degree of conversion or the elastic modulus of the composite. icm.edu.pl This highlights the potential of engineering the resin-filler interphase to achieve improved material properties. icm.edu.pl

Lignin-Containing Polymer Biocomposites with this compound

In the pursuit of more sustainable materials, lignin (B12514952), an abundant natural aromatic polymer, has been investigated as a component in biocomposites. Research has been conducted on the preparation and characterization of lignin-containing polymer biocomposites using Bisphenol A glycerolate (1 glycerol (B35011)/phenol) diacrylate (BPA.GDA), a derivative of this compound, as the main monomer.

In these biocomposites, lignin can act as a filler. Studies have suggested that interactions occur between the hydroxyl groups of the unmodified lignin and the carbonyl groups of the acrylates. icm.edu.pl When lignin is modified, for instance with methacryloyl chloride, it can take part in the creation of the polymer network. icm.edu.pl The properties of these biocomposites are influenced by the lignin content and the type of reactive diluent used, such as 2-ethylhexyl acrylate (EHA).

The addition of lignin to the polymer network can affect its thermal resistance. Generally, the incorporation of lignin may reduce the degree of crosslinking, leading to a decrease in thermal stability. However, at lower concentrations (2.5 and 5% w/w), potential interactions between the acrylate and lignin functional groups can occur, while at higher concentrations (10 and 20% w/w), the role of lignin as a filler becomes more dominant.

Table 2: Thermal Decomposition Temperatures of Lignin-Containing Biocomposites

| Lignin Content (% w/w) | Td5% (°C) | Td10% (°C) | Td50% (°C) |

| 0 | 249 | 290 | 410 |

| 2.5 | 258 | 298 | 410 |

| 5 | 249 | 291 | 410 |

| 10 | 185 | 280 | 406 |

| 20 | 192 | 285 | 407 |

Td represents the temperature at which a certain percentage of weight loss occurs. Data is based on biocomposites of Bisphenol A glycerolate (1 glycerol/phenol) diacrylate and 2-ethylhexyl acrylate with varying lignin content.

Specialty Polymeric Materials from this compound (Material Science Focus)

The unique chemical structure of this compound and its derivatives makes them suitable for the development of specialty polymeric materials with tailored properties for specific advanced applications.

Plastic Scintillators

Plastic scintillators are materials that emit light when exposed to ionizing radiation, and they have important applications in radiation detection. Derivatives of this compound, such as Bisphenol A ethoxylate dimethacrylate, have been used in the formulation of 3D-printable plastic scintillators.

In this context, the aromatic content of the polymer matrix is crucial for the scintillation process. High-aromatic content plastic scintillators have been fabricated using Digital Light Processing (DLP)-based 3D printing. These formulations often include a primary dye, such as 2,5-diphenyloxazole (B146863) (PPO), and a wavelength shifter.

Research has shown that the light output of these 3D-printed scintillators can be correlated with the number of benzene (B151609) rings per molecule weight of the acrylate monomers used. For instance, the use of ethoxylated bisphenol fluorene (B118485) diacrylate has resulted in 3D-printed plastic scintillators with a light output of 5300 photons/MeV, a hardness of 84 Shore-D, and a transmission of 72%.

Hydrogel Development (Material Properties)

Following a comprehensive search of scientific literature, no specific research findings were identified on the development of hydrogels using this compound as the primary monomer or crosslinker for material science applications. The existing research on photocrosslinkable hydrogels for material science focuses on other monomers such as poly(ethylene glycol) diacrylate (PEGDA) and poly(N-vinylcaprolam).

Photoreactive Resins with Specific Optical Properties

This compound (BPA-DA) and its derivatives are integral components in the formulation of photoreactive resins designed for advanced material applications where specific optical properties are paramount. The inherent chemical structure of BPA-DA, particularly its aromatic core, provides a foundation for developing materials with a high refractive index, excellent optical clarity, and tunable photo-responsive behaviors. These characteristics are critical for applications ranging from optical coatings and adhesives to more sophisticated uses in holography and nonlinear optics.

The presence of the bisphenol A moiety in the polymer backbone is a key contributor to a higher refractive index in the cured resin. made-in-china.comresearchgate.net This is because aromatic structures increase the polarizability of the material, which in turn elevates its refractive index. covestro.com Formulations utilizing ethoxylated this compound are noted for achieving high gloss and superior optical transparency, directly linked to the monomer's high refractive index. made-in-china.com Research on related bisphenol A-based polymers, such as polycarbonates, has established a clear relationship between the polymer structure and its optical properties, with Bisphenol A polycarbonate having a refractive index of approximately 1.59. researchgate.net This inherent property is leveraged in applications like LED encapsulants, where a high refractive index is crucial for improving light extraction efficiency. researchgate.net

Detailed research has demonstrated the utility of BPA-DA derivatives in creating materials with advanced, active optical properties. For instance, copolymers of bisphenol A ethoxylate diacrylate (BPAEDA) have been developed to exhibit significant nonlinear optical (NLO) activity. In one study, BPAEDA was copolymerized with an azobenzene-containing monomer, (E)-2-(4-((4-nitrophenyl)diazenyl)phenyl)-5,8,11-trioxa-2-azatridecan-13-yl methacrylate (4PEGMAN). The resulting photoreactive resin displayed notable cubic NLO-activity, a property essential for applications in optical switching and signal processing. researchgate.net

The investigation found that film samples of the copolymer with a specific molar percentage of the active comonomer exhibited a positive NLO-refractive coefficient, indicating a change in the refractive index in response to high-intensity light. researchgate.net

Table 1: Nonlinear Optical Properties of BPAEDA/4PEGMAN Copolymer

An interactive data table showing the composition and resulting NLO-refractive coefficient of a photoreactive resin based on Bisphenol A ethoxylate diacrylate.

| Copolymer System | Comonomer Content (mol %) | NLO-Refractive Coefficient (n₂) (esu) |

|---|

Source: ResearchGate researchgate.net

Beyond NLO properties, the fundamental optical characteristics of bisphenol A-based resins, such as their refractive index, can be precisely controlled and observed during the photopolymerization process. Studies on similar resins like bisphenol-A-glycidyl dimethacrylate (BisGMA) show that the refractive index generally increases during the initial phase of curing (photopolymerization) before reaching a stable, steady-state value. nih.gov This behavior is critical for applications where dimensional and optical stability of the final product are required. Furthermore, resins derived from bisphenol A epoxy acrylate are known to provide excellent light transmittance, another key optical parameter. researchgate.net The combination of high refractive index and high transparency makes these materials suitable for use in holographic data storage, where maximizing the refractive index contrast (Δn) between exposed and unexposed regions is essential for achieving high-density data recording. cmu.edunih.gov

Table 2: Refractive Indices of Bisphenol A-Based Polymers

An interactive data table comparing the refractive index values for various polymers containing the Bisphenol A structural unit.

| Polymer Type | Refractive Index (n) |

|---|---|

| Bisphenol A Polycarbonate | 1.59 |

| Bisphenol A Polycarbonate (infinite Dp) | 1.587 |

Source: ResearchGate, Covestro covestro.comresearchgate.net

Table 3: Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | BPA-DA |

| Bisphenol A ethoxylate diacrylate | BPAEDA |

| (E)-2-(4-((4-nitrophenyl)diazenyl)phenyl)-5,8,11-trioxa-2-azatridecan-13-yl methacrylate | 4PEGMAN |

| Bisphenol-A-glycidyl dimethacrylate | BisGMA |

Polymer Degradation Mechanisms Within Bisphenol a Diacrylate Derived Materials

Thermal Degradation Pathways of Cured Bisphenol A Diacrylate Polymers

The thermal stability of cured this compound polymers is a critical factor for their application in environments where elevated temperatures are expected. The degradation process is complex, involving multiple reaction pathways that lead to the breakdown of the polymer network and the evolution of volatile compounds.